2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
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Description
2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 109.158. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Methylalanine-d6, also known as 2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid or NSC 16590-d6, is a stable isotope labeled derivative of the amino acid 2-methylalanine . It is primarily used in research and analytical applications, specifically in studies related to protein structure and function . The primary targets of 2-Methylalanine-d6 are proteins, where it can be incorporated into proteins through biosynthetic pathways or chemical modifications .
Mode of Action
The mode of action of 2-Methylalanine-d6 involves its incorporation into proteins. This non-standard amino acid can be incorporated into proteins through biosynthetic pathways or chemical modifications . This allows for the analysis of protein structure and function using mass spectrometry .
Biochemical Pathways
Given its role in protein structure and function, it can be inferred that it may influence pathways related to protein synthesis and modification .
Pharmacokinetics
As a stable isotope labeled derivative of 2-methylalanine, it is likely to share similar pharmacokinetic properties with its parent compound .
Result of Action
The result of the action of 2-Methylalanine-d6 is primarily observed in its effects on protein structure and function. By incorporating into proteins, it allows for the analysis of protein structure and function using mass spectrometry . This can provide valuable insights into protein dynamics, conformational changes, and interactions .
Action Environment
The action of 2-Methylalanine-d6 is likely to be influenced by various environmental factors such as pH, temperature, and the presence of other molecules.
Biological Activity
2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid, also known as 2-(2H₃)Methyl(3,3,3-2H₃)propanoic acid, is a deuterated derivative of amino acids with potential applications in various fields including biochemistry and pharmacology. This compound is notable for its unique isotopic labeling, which can enhance the understanding of metabolic pathways and protein interactions.
- Molecular Formula : C₄H₂D₆O₂
- Molecular Weight : 94.142 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 155.2 ± 8.0 °C at 760 mmHg
- Flash Point : 55.6 ± 0.0 °C
- Storage Conditions : Recommended at 2-8°C
These properties make it suitable for various experimental setups, particularly in studies involving isotopic tracing.
Metabolic Studies
The incorporation of deuterium in amino acids like this compound allows researchers to trace metabolic pathways with greater precision. The deuterium-labeled compounds can provide insights into the kinetics of metabolic reactions and the behavior of biomolecules in living systems.
Enzyme Interaction
Research indicates that deuterated amino acids can influence enzyme activity differently compared to their non-deuterated counterparts. For instance, studies have shown that isotopic substitution can affect the binding affinity of substrates to enzymes, potentially altering enzymatic rates and mechanisms . This property is particularly useful in drug design and development.
Neuropharmacological Effects
Amino acids play crucial roles in neurotransmission and neuropharmacology. The biological activity of deuterated amino acids has been explored in the context of neurotransmitter synthesis and receptor interactions. For example, compounds similar to this compound have been studied for their effects on GABA receptors, which are critical for inhibitory neurotransmission in the brain .
Case Studies
-
Study on Enzyme Kinetics :
A study investigated the effect of deuterated amino acids on the kinetics of various enzymes. The results indicated that deuteration could lead to a decrease in reaction rates for some enzymes while enhancing others. This suggests that isotopic labeling can be a valuable tool for probing enzyme mechanisms and dynamics . -
Neurotransmitter Synthesis :
In a neuropharmacological study, researchers used deuterated amino acids to trace the synthesis pathways of neurotransmitters such as dopamine and serotonin. The findings highlighted how deuteration affects the metabolic flux through these pathways, providing insights into potential therapeutic targets for neurological disorders .
Research Findings Summary Table
Properties
IUPAC Name |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOLUPWFVMBKG-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858009 |
Source
|
Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50348-93-1 |
Source
|
Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.